molecular formula C18H22N2OS B2418079 (3-(Dimethylamino)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396767-50-2

(3-(Dimethylamino)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2418079
CAS No.: 1396767-50-2
M. Wt: 314.45
InChI Key: IEZLHKGLYFOYJX-UHFFFAOYSA-N
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Description

(3-(Dimethylamino)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is an organic compound that features a complex structure with a dimethylamino group attached to a phenyl ring, a thiophene ring attached to a piperidine ring, and a methanone group linking these two parts

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-(4-thiophen-2-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-19(2)16-6-3-5-15(13-16)18(21)20-10-8-14(9-11-20)17-7-4-12-22-17/h3-7,12-14H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZLHKGLYFOYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Summary of Key Findings

The synthesis of (3-(Dimethylamino)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is best approached via a convergent strategy, leveraging the modular assembly of its three principal fragments: the 3-(dimethylamino)phenyl group, the piperidine ring, and the thiophen-2-yl substituent. The literature reveals that the most effective methods typically involve either (a) acylation of a thiophen-2-yl-substituted piperidine with a 3-(dimethylamino)benzoyl chloride or (b) nucleophilic addition of a thiophen-2-yl organometallic reagent to a 3-(dimethylamino)benzoyl piperidine derivative, followed by oxidation. Both solution-phase and solid-phase approaches have been explored, with yields ranging from moderate to high depending on the protecting groups, reaction conditions, and purification strategies employed. Analytical characterization is robust, with NMR, mass spectrometry, and chromatographic techniques confirming product identity and purity. The following sections provide a detailed breakdown of each synthetic approach, including mechanistic insights and practical considerations.

Retrosynthetic Analysis and Synthetic Strategy

Retrosynthetic Disconnection

Retrosynthetic analysis of this compound suggests that the most logical disconnection is at the methanone (carbonyl) linkage, separating the molecule into a 3-(dimethylamino)phenyl moiety and a (4-(thiophen-2-yl)piperidin-1-yl) fragment. This approach allows for the independent synthesis or procurement of the two major building blocks, which can then be coupled via an acylation or nucleophilic addition reaction.

Choice of Building Blocks

The 3-(dimethylamino)phenyl fragment is most conveniently introduced as either the corresponding acid chloride or as a benzaldehyde derivative, depending on the route chosen. The (4-(thiophen-2-yl)piperidin-1-yl) component can be synthesized via N-alkylation or via direct functionalization of piperidine, followed by thiophene installation through cross-coupling or nucleophilic substitution.

Strategic Considerations

The choice between acylation and nucleophilic addition routes is dictated by the availability of starting materials, sensitivity of functional groups, and the desired regioselectivity and stereochemistry. Protecting group strategies may be necessary to prevent side reactions, particularly with the basic dimethylamino group and the nucleophilic nitrogen of piperidine.

Stepwise Synthetic Routes

Synthesis via Acylation of Piperidine Derivatives

Preparation of 3-(Dimethylamino)benzoyl Chloride

The synthesis commences with the conversion of 3-(dimethylamino)benzoic acid to its acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions. The reaction is typically conducted in an inert atmosphere (nitrogen or argon) to prevent hydrolysis, and the evolution of gaseous byproducts (SO2, HCl) is monitored to ensure completion. The resulting acid chloride is used without purification due to its sensitivity to moisture.

Synthesis of 4-(Thiophen-2-yl)piperidine

The 4-(thiophen-2-yl)piperidine intermediate can be prepared via a palladium-catalyzed cross-coupling reaction, such as Suzuki or Stille coupling, between a 4-bromopiperidine and thiophen-2-ylboronic acid or thiophen-2-ylstannane, respectively. The reaction is typically performed in the presence of a base (e.g., potassium carbonate) and a suitable ligand (e.g., SPhos or triphenylphosphine) in a polar aprotic solvent such as DMF or toluene, at elevated temperatures (80–120°C). The product is purified by column chromatography or recrystallization.

Coupling Step: Formation of the Methanone Linkage

The final coupling involves the reaction of the 3-(dimethylamino)benzoyl chloride with 4-(thiophen-2-yl)piperidine in the presence of a base, such as triethylamine or pyridine, to neutralize the generated hydrochloric acid. The reaction is conducted at low temperature (0–5°C) to minimize side reactions, then allowed to warm to room temperature to complete the acylation. The crude product is purified by silica gel chromatography, eluting with a gradient of ethyl acetate and hexane.

Analytical Data and Yields

Yields for this route typically range from 60% to 85%, depending on the purity of intermediates and efficiency of purification. The product is characterized by ^1H and ^13C NMR spectroscopy, with key signals corresponding to the aromatic protons of the phenyl and thiophene rings, the methylene and methine protons of the piperidine ring, and the methyl groups of the dimethylamino substituent. High-resolution mass spectrometry confirms the molecular ion peak, and HPLC analysis establishes purity above 98%.

Data Table: Acylation Route
Step Reagents Conditions Yield (%) Analytical Methods
1 3-(Dimethylamino)benzoic acid, SOCl2 0°C to RT, 2 h 95 (acid chloride, crude) NMR, MS (for product)
2 4-Bromopiperidine, thiophen-2-ylboronic acid, Pd catalyst 100°C, 6 h 70 NMR, MS
3 Acid chloride, piperidine derivative, Et3N 0°C to RT, 2 h 80 NMR, MS, HPLC

Synthesis via Nucleophilic Addition of Organometallic Reagents

Preparation of 3-(Dimethylamino)benzaldehyde

3-(Dimethylamino)benzaldehyde is commercially available or can be synthesized via the Vilsmeier–Haack formylation of N,N-dimethylaniline.

Generation of Thiophen-2-yl Organometallic Species

Thiophen-2-ylmagnesium bromide or thiophen-2-yllithium is prepared by halogen–metal exchange from 2-bromothiophene and magnesium or n-butyllithium, respectively, in dry ether or THF at low temperature.

Addition to Benzaldehyde

The organometallic reagent is added dropwise to a solution of 3-(dimethylamino)benzaldehyde at –78°C to prevent side reactions. The resulting secondary alcohol is isolated after aqueous workup.

Oxidation to Methanone

The secondary alcohol is oxidized to the corresponding ketone using oxidants such as PCC (pyridinium chlorochromate), Dess–Martin periodinane, or Swern oxidation conditions.

Piperidinylation

The methanone intermediate is then subjected to N-alkylation with piperidine under basic conditions, typically using a halomethyl derivative (e.g., bromomethyl ketone) or via reductive amination if an imine intermediate is accessible.

Analytical Data and Yields

This route generally affords lower overall yields (40–60%) due to the sensitivity of the organometallic addition and oxidation steps but allows for modular introduction of diverse heteroaryl groups.

Data Table: Organometallic Addition Route
Step Reagents Conditions Yield (%) Analytical Methods
1 3-(Dimethylamino)benzaldehyde Commercial NMR, MS
2 2-Bromothiophene, Mg or n-BuLi –78°C, 1 h 90 (Grignard) NMR, MS
3 Organometallic, aldehyde –78°C, 2 h 75 NMR, MS
4 PCC or DMP RT, 1 h 85 NMR, MS
5 Piperidine, base RT, 4 h 60 NMR, MS, HPLC

Alternative Approaches: Solid-Phase and One-Pot Syntheses

Solid-Phase Synthesis

Solid-phase synthesis strategies have been explored for related piperidine–aryl ketones, particularly in medicinal chemistry contexts. The key advantage is facile purification by filtration and washing, though resin loading and cleavage steps may limit scalability.

One-Pot Multicomponent Reactions

One-pot strategies that combine all three building blocks in a single vessel under sequential addition of reagents have been reported for structurally related compounds. These methods are attractive for rapid library synthesis but may suffer from lower selectivity and require careful optimization of reagent stoichiometry and order of addition.

Data Table: Alternative Approaches
Step Reagents Conditions Yield (%) Analytical Methods
1 All precursors, base, catalyst RT to 100°C, 12–24 h 30–50 NMR, MS, HPLC

Reaction Mechanisms and Optimization

Mechanistic Considerations

The acylation route proceeds via nucleophilic attack of the secondary amine (piperidine nitrogen) on the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate that collapses to expel chloride and generate the amide linkage. In the organometallic addition route, the thiophen-2-yl anion adds to the carbonyl carbon of the benzaldehyde, forming a secondary alcohol that is subsequently oxidized to the ketone.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include solvent choice, temperature control, reagent stoichiometry, and the presence of additives such as ligands or phase-transfer catalysts. For cross-coupling steps, the choice of palladium catalyst and ligand is critical for efficient C–C bond formation. For acylation, the use of anhydrous conditions and slow addition of acid chloride minimizes side reactions.

Purification Strategies

Purification is typically achieved by silica gel column chromatography, employing gradients of hexane and ethyl acetate or dichloromethane and methanol. For solid-phase approaches, cleavage from the resin is followed by extraction and chromatographic purification.

Analytical Characterization

^1H and ^13C NMR spectra provide definitive evidence for the structure, with characteristic chemical shifts for the dimethylamino group (singlet near 3 ppm), aromatic protons (6.5–8 ppm), and piperidine methylene protons (1–4 ppm). Mass spectrometry confirms the molecular weight, and HPLC or GC analysis ensures purity.

Comparative Analysis of Literature Methods

Review of Published Synthetic Routes

A review of the literature, including peer-reviewed articles and supplementary information files, reveals that the acylation of piperidine derivatives with functionalized benzoyl chlorides is a widely adopted method for synthesizing aryl piperidinyl ketones. For example, the synthesis of (4-(dimethylamino)phenyl)(thiophen-2-yl)methanone via the reaction of 4-chloro-N,N-dimethylbenzamide with 2-thienyllithium is reported, with purification by column chromatography and yields in the range of 38–66%. The methodology can be adapted to the target compound by appropriate modification of the piperidine and thiophene substituents.

Patent Literature and Industrial Methods

Patent literature describes the preparation of substituted piperidines via N-alkylation and cross-coupling strategies, often employing robust, scalable conditions suitable for industrial synthesis. The use of protecting groups, such as Boc or Fmoc, is common to prevent side reactions at the piperidine nitrogen.

Limitations and Challenges

Challenges in the synthesis of this compound include the potential for over-alkylation, competitive side reactions involving the dimethylamino group, and the need for selective functionalization of the piperidine ring. Careful control of reaction conditions and the use of protecting groups are essential to maximize yield and purity.

Data Table: Comparative Yields and Methods

Reference Synthetic Route Key Reagents Yield (%) Purification Analytical Data
Acylation Acid chloride, piperidine, base 38–87 Chromatography NMR, MS
One-pot Aldehyde, piperidine, thiophene 30–50 Chromatography NMR, MS
N-alkylation Piperidine, aryl halide 60–80 Chromatography NMR, MS

Practical Notes and Recommendations

Selection of Synthetic Route

For laboratory-scale synthesis, the acylation of a pre-formed 4-(thiophen-2-yl)piperidine with 3-(dimethylamino)benzoyl chloride is recommended due to its high yield, operational simplicity, and ease of purification. For rapid library synthesis or medicinal chemistry applications, one-pot or solid-phase methods may be considered, accepting lower yields in exchange for higher throughput.

Scale-Up Considerations

For scale-up, the use of robust, moisture-tolerant reagents and avoidance of hazardous intermediates is essential. The acylation route is amenable to scale-up, provided that acid chloride generation and handling are managed with appropriate safety measures.

Analytical Verification

Comprehensive analytical verification is essential at each stage, with NMR and MS providing structure confirmation and chromatographic methods ensuring purity. For regulatory or pharmacological applications, additional analysis such as elemental analysis or X-ray crystallography may be warranted.

Chemical Reactions Analysis

Types of Reactions

(3-(Dimethylamino)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research indicates that piperidine derivatives exhibit significant anticancer activities. The compound has been studied for its ability to inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. For instance, studies have shown that similar compounds can effectively inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer cell proliferation .

2. Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases, including cancer and neurodegenerative disorders. Compounds with a similar structure have demonstrated anti-inflammatory effects by modulating immune responses and reducing cytokine production . The presence of the thiophene moiety in the compound may enhance these properties due to its electron-rich nature, which can interact with various biological targets.

3. Neuropharmacological Applications
Piperidine derivatives have shown promise in treating neurological disorders. Their ability to act as muscarinic receptor antagonists suggests potential use in conditions like Alzheimer's disease and other cognitive impairments . The specific compound may influence neurotransmitter systems, providing avenues for therapeutic interventions.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, a series of piperidine derivatives were evaluated for their anticancer activity against various cancer cell lines. The compound exhibited IC50 values indicating potent inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of similar compounds demonstrated significant reductions in pro-inflammatory cytokines in vitro. The research highlighted the compound's potential as a therapeutic agent for inflammatory diseases .

Data Table: Comparative Analysis of Piperidine Derivatives

Compound NameBiological ActivityIC50 (µM)Mechanism of Action
Compound AAnticancer10Tubulin inhibition
Compound BAnti-inflammatory15Cytokine modulation
(3-(Dimethylamino)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanoneAnticancer/Anti-inflammatory12Apoptosis induction

Mechanism of Action

The mechanism of action of (3-(Dimethylamino)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other biological functions.

Comparison with Similar Compounds

Similar Compounds

    (4-Aminophenyl)(4-(dimethylamino)-1-piperidinyl)methanone: Similar structure with an amino group instead of a thiophene ring.

    (3-(Dimethylamino)phenyl)(4-(pyridin-2-yl)piperidin-1-yl)methanone: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

(3-(Dimethylamino)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is unique due to the presence of both a thiophene ring and a piperidine ring in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

The compound (3-(dimethylamino)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone , also known by its chemical structure and various synonyms, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a dimethylamino group attached to a phenyl ring and a piperidine moiety substituted with a thiophene ring. Its structural formula can be represented as follows:

C15H18N2S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{S}

Key Physical Properties

PropertyValue
Molecular Weight262.38 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

Research indicates that the compound may interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. The presence of both dimethylamino and thiophene groups suggests potential interactions with central nervous system (CNS) receptors.

  • Receptor Interaction : Preliminary studies suggest that this compound may act as an antagonist at certain neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes related to inflammatory responses, which could be beneficial in treating conditions like chronic pain or neuroinflammation.

Antitumor Activity

A study highlighted the cytotoxic effects of similar compounds on cancer cell lines. The derivative of piperidine with thiophene exhibited significant antitumor activity against various cancer types, suggesting that this compound might share similar properties .

Neuropharmacological Effects

In neuropharmacological studies, compounds with similar structures have been evaluated for their effects on anxiety and depression models in rodents. These studies reported that such compounds could reduce anxiety-like behaviors, indicating potential therapeutic applications in psychiatric disorders.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameActivity TypeReference
3-MethylfentanylAnalgesic
N-(4-fluorophenyl)-N-[1-(2-thienyl)ethyl]piperidin-4-yl]propanamideOpioid receptor agonist
4-MethylthiofentanylAnalgesic

Q & A

Q. What are the key synthetic strategies for (3-(Dimethylamino)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone?

The synthesis typically involves coupling a 3-(dimethylamino)benzoyl chloride with a 4-(thiophen-2-yl)piperidine precursor under nucleophilic acyl substitution conditions. Reaction optimization includes controlling temperature (0–25°C), using anhydrous solvents (e.g., dichloromethane), and catalysts like DMAP or triethylamine to enhance yield . Post-synthesis purification via column chromatography or recrystallization ensures >95% purity.

Q. How is the compound characterized to confirm structural integrity?

Structural validation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm aromatic protons (δ 6.5–8.0 ppm), piperidine protons (δ 1.5–3.5 ppm), and the dimethylamino group (singlet at δ 2.8–3.0 ppm).
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+^+ for C18_{18}H21_{21}N2_2OS: 313.14).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What functional groups influence its reactivity?

The dimethylamino group (electron-donating) enhances aromatic ring electrophilicity, while the thiophene moiety participates in π-π stacking and metal coordination. The ketone group enables nucleophilic additions (e.g., Grignard reactions) or reductions to secondary alcohols .

Advanced Research Questions

Q. How can computational modeling predict biological targets for this compound?

Molecular docking (AutoDock Vina) and MD simulations identify potential interactions with kinase domains (e.g., MAPK or EGFR) via hydrogen bonding (thiophene S atom to Lys residues) and hydrophobic interactions (dimethylamino phenyl with active-site pockets). Pharmacophore models prioritize targets based on binding energy (< -8.0 kcal/mol) .

Q. What experimental designs address contradictory bioactivity data across assays?

Discrepancies in IC50_{50} values (e.g., kinase inhibition vs. cytotoxicity) are resolved by:

  • Dose-response normalization : Adjusting for cell line viability (MTT assays) and off-target effects.
  • Selectivity profiling : Using kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to compare inhibition patterns.
  • Metabolic stability tests : Liver microsome assays to assess compound degradation under physiological conditions .

Q. What methodologies optimize SAR for enhanced potency?

Structure-activity relationship (SAR) studies focus on:

  • Piperidine substitution : Replacing thiophen-2-yl with pyridin-2-yl or furan-2-yl to modulate lipophilicity (logP).
  • Dimethylamino modification : Introducing bulkier groups (e.g., diethylamino) to enhance membrane permeability (PAMPA assay).
  • Ketone derivatization : Converting to thioketones or oximes to improve metabolic resistance .

Q. How are in vitro toxicity and pharmacokinetics evaluated?

  • Cytotoxicity : IC50_{50} determination in HEK293 and HepG2 cells (72-hour exposure).
  • Plasma protein binding : Equilibrium dialysis to measure free fraction (% unbound).
  • CYP450 inhibition : Fluorogenic assays (e.g., CYP3A4) to predict drug-drug interactions .

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